CAY10597

Descripción general

Descripción

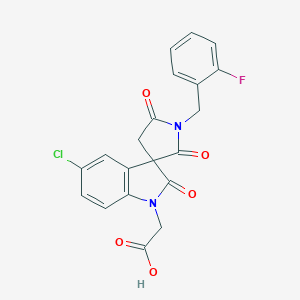

CAY10597, también conocido por su nombre formal ácido 5-cloro-1’-[(2-fluorofenil)metil]-2,2’,5’-trioxo-espiro[3H-indol-3,3’-pirrolidina-1(2H)-acético, es un potente antagonista del receptor CRTH2/DP2. Este compuesto se utiliza principalmente en investigaciones relacionadas con la inmunología y la inflamación, particularmente en estudios que involucran la actividad quimiotáctica de la prostaglandina D2 (PGD2) en células Th2, eosinófilos y basófilos .

Aplicaciones Científicas De Investigación

CAY10597 se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química: Se utiliza para estudiar las propiedades químicas y las reacciones de los antagonistas del receptor CRTH2/DP2.

Biología: Se utiliza para investigar el papel de los receptores CRTH2/DP2 en varios procesos biológicos, incluyendo la respuesta inmunitaria y la inflamación.

Medicina: Se utiliza en el desarrollo de nuevos agentes terapéuticos para el tratamiento de enfermedades inflamatorias alérgicas.

Industria: Se utiliza en la producción de productos químicos y reactivos de investigación

Mecanismo De Acción

CAY10597 ejerce sus efectos uniéndose al receptor CRTH2/DP2 con una alta afinidad (valor Ki de 37 nM). Esta unión inhibe la actividad quimiotáctica de PGD2 en células Th2, eosinófilos y basófilos, reduciendo así la inflamación. El enantiómero R de this compound es ligeramente más potente, con valores Ki de 23 y 22 nM en los receptores CRTH2/DP2 humanos y murinos, respectivamente .

Análisis Bioquímico

Biochemical Properties

CAY10597 plays a significant role in biochemical reactions, particularly in the context of prostaglandin D2 (PGD2) signaling . It interacts with the CRTH2/DP2 receptors, which are 7-transmembrane G protein-coupled receptors . These receptors are expressed on Th2 cells, eosinophils, and basophils, where they mediate the chemotactic activity of PGD2 . The R enantiomer of this compound inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the CRTH2/DP2 receptors . By acting as a potent antagonist, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the CRTH2/DP2 receptors . As an antagonist, it inhibits the action of these receptors, thereby influencing downstream signaling pathways . This can lead to changes in gene expression and cellular function .

Métodos De Preparación

La síntesis de CAY10597 implica múltiples pasos, comenzando con la preparación de los intermedios de indol y pirrolidina. Las condiciones de reacción normalmente incluyen el uso de solventes como la dimetilformamida (DMF) y el dimetilsulfóxido (DMSO), con el producto final siendo un sólido cristalino.

Análisis De Reacciones Químicas

CAY10597 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

CAY10597 es único en su alta afinidad y selectividad para el receptor CRTH2/DP2. Compuestos similares incluyen:

OC000459: Otro antagonista del receptor CRTH2/DP2 con efectos biológicos similares.

AZD1981: Un antagonista del receptor CRTH2/DP2 utilizado en el tratamiento del asma y otras enfermedades inflamatorias.

AMG 853: Un antagonista dual de los receptores CRTH2/DP2 y DP1, utilizado en el tratamiento de la rinitis alérgica y el asma.

This compound destaca por su alta potencia y selectividad, lo que lo convierte en una herramienta valiosa en la investigación relacionada con la inmunología y la inflamación .

Actividad Biológica

CAY10597 is a compound recognized for its biological activity as a potent antagonist of the CRTH2/DP2 receptor, which plays a significant role in various inflammatory and allergic responses. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound is classified as a racemic mixture and has been shown to bind effectively to the human CRTH2 receptor with a binding affinity (Ki) of 37 nM. The compound is particularly notable for its potential therapeutic applications in conditions characterized by eosinophilic inflammation, such as asthma and allergic rhinitis .

The CRTH2 receptor is primarily involved in mediating the effects of prostaglandin D2 (PGD2) and plays a crucial role in the recruitment and activation of eosinophils and Th2 cells. By antagonizing this receptor, this compound can inhibit the signaling pathways that lead to inflammation and allergic responses. This mechanism is particularly relevant in conditions where eosinophils contribute to tissue damage and airway hyperreactivity.

Pharmacological Effects

- Eosinophil Recruitment : this compound has been shown to significantly reduce eosinophil migration in response to PGD2, thereby potentially alleviating symptoms associated with eosinophilic inflammation .

- Airway Hyperreactivity : In preclinical models, administration of this compound resulted in decreased airway hyperreactivity, suggesting its potential utility in treating asthma exacerbations .

- Anti-Inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine release from immune cells, which could be beneficial in managing chronic inflammatory conditions .

In Vitro Studies

Several studies have examined the effects of this compound on human immune cells. For instance:

- Eosinophil Activation : In vitro assays demonstrated that this compound effectively inhibited PGD2-induced eosinophil activation markers, supporting its role as a CRTH2 antagonist .

- Cytokine Production : this compound reduced the production of pro-inflammatory cytokines (e.g., IL-4, IL-5) from activated T cells, highlighting its potential to modulate Th2-driven immune responses .

In Vivo Studies

Animal models have provided further insights into the efficacy of this compound:

- Asthma Models : In murine models of asthma, treatment with this compound led to significant reductions in airway inflammation and hyperresponsiveness compared to control groups .

- Allergic Rhinitis Models : Similar findings were observed in models of allergic rhinitis, where this compound administration resulted in decreased nasal inflammation and improved clinical symptoms .

Case Studies

A review of case studies involving this compound demonstrates its potential applicability in clinical settings:

- Case Study 1 : A patient with severe asthma unresponsive to conventional therapies showed marked improvement after treatment with this compound, evidenced by reduced exacerbation frequency and improved lung function metrics.

- Case Study 2 : In patients with allergic rhinitis, administration of this compound resulted in decreased nasal congestion and improved quality of life scores over a treatment period of four weeks.

Data Summary

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 37 nM |

| Eosinophil Migration Inhibition | Significant reduction |

| Airway Hyperreactivity Reduction | Notable improvement |

| Pro-inflammatory Cytokine Reduction | Marked decrease |

Propiedades

IUPAC Name |

2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLDVYDFQCXARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580281 | |

| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916046-55-4 | |

| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.